Product packaging for DDR1-IN-1 dihydrochloride(Cat. No.:)

DDR1-IN-1 dihydrochloride

Cat. No.: B1191913
M. Wt: 625.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Extracellular Matrix (ECM) Remodeling

DDR1 is a key regulator of the dynamic interplay between cells and their surrounding ECM. nih.govnih.gov It influences ECM remodeling by controlling the expression and activity of matrix metalloproteinases (MMPs), enzymes responsible for degrading ECM components. nih.govuniprot.org Specifically, DDR1 activation has been shown to upregulate MMP-2, MMP-7, and MMP-9, thereby facilitating processes like cell migration and wound healing. uniprot.org This function is critical for tissue repair and maintenance. In the context of cancer, DDR1's role in ECM remodeling can contribute to tumor invasion and metastasis by breaking down tissue barriers. researchgate.netresearchgate.net

Morphogenesis and Tissue Homeostasis

DDR1 plays a vital role in the development and maintenance of tissue structure and function. frontiersin.orgscispace.com During embryonic development, DDR1 is essential for processes such as mammary gland development. spandidos-publications.comfrontiersin.org In adult tissues, DDR1 contributes to maintaining tissue homeostasis by regulating cell behavior in response to the collagenous microenvironment. frontiersin.orgnih.gov For instance, it is involved in the differentiation of epithelial cells and the proper organization of tissues. nih.gov Studies have shown that DDR1 is necessary for tissue homeostasis in the pancreas and plays a role in periodontal health. nih.gov Its involvement in mechanotransduction, the process by which cells sense and respond to mechanical cues from the ECM, further underscores its importance in maintaining tissue integrity. nih.govtandfonline.com

Autophagy Regulation

Autophagy is a cellular process responsible for the degradation and recycling of damaged cellular components. Recent research has highlighted a complex relationship between DDR1 and autophagy. nih.govresearchgate.netoup.comoregonstate.edu In some contexts, such as glioblastoma, DDR1 signaling can suppress autophagy, leading to therapy resistance. nih.govnih.govtandfonline.com Inhibition of DDR1 in these cancer cells can induce autophagy and increase their sensitivity to treatment. nih.govnih.govtandfonline.com Conversely, in neurodegenerative diseases, inhibition of DDR1 has been shown to increase autophagy, which helps clear toxic protein aggregates. nih.govresearchgate.netoup.comoregonstate.edunih.gov This suggests that DDR1's regulation of autophagy is highly context-dependent, varying with cell type and disease state. The DNA damage response (DDR) pathway, a critical cellular defense mechanism, is also interconnected with autophagy, with proteins like ATM and p53 modulating autophagic processes. frontiersin.orggorgoulis.gr

Properties

Molecular Formula

C30H31F3N4O3.2HCl

Molecular Weight

625.51

Synonyms

N-[3-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzamide dihydrochloride

Origin of Product

United States

Ddr1 in 1 Dihydrochloride As a Pharmacological Probe in Ddr1 Research

Historical Context of DDR1 Inhibitor Discovery

The quest for selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a unique receptor tyrosine kinase activated by collagen, has been a focused effort in medicinal chemistry. mdpi.com The dysregulation of DDR1 has been implicated in a variety of human diseases, including cancer, fibrosis, and inflammatory disorders, making it an attractive therapeutic target. mdpi.comnih.gov Early investigations revealed that some clinically approved multi-targeted kinase inhibitors, such as imatinib (B729), nilotinib (B1678881), and dasatinib, which were originally developed to target BCR-ABL kinase, also potently inhibit DDR1 and its close homolog, DDR2. nih.gov

This discovery of off-target effects paved the way for the rational design of more selective DDR1 inhibitors. nih.gov Leveraging the structural knowledge of how these type II kinase inhibitors bind, researchers developed a pharmacophore model. This model guided the creation of a library of potential kinase inhibitors, which were then screened against a large panel of kinases. nih.gov This systematic approach led to the identification of DDR1-IN-1, a novel and selective inhibitor of DDR1. nih.govcaymanchem.com The development of DDR1-IN-1 provided a valuable chemical tool to probe the specific biological functions and signaling pathways of DDR1, distinguishing them from the effects of broader-spectrum kinase inhibitors. nih.gov

DDR1-IN-1 Dihydrochloride (B599025) as a Selective Tyrosine Kinase Inhibitor

DDR1-IN-1 dihydrochloride has emerged as a key pharmacological tool for studying the physiological and pathological roles of DDR1. nih.gov Its utility stems from its potency and selectivity as a type II tyrosine kinase inhibitor, which binds to the inactive "DFG-out" conformation of the kinase domain. nih.govrcsb.orgprobechem.com This mode of inhibition locks the kinase in a non-functional state, preventing its activation and downstream signaling. nih.gov The compound was identified through a screening of a library of type II kinase inhibitors and was characterized for its ability to selectively target DDR1. nih.gov

DDR1-IN-1 demonstrates potent inhibition of DDR1 kinase activity. In enzymatic assays, it exhibits a half-maximal inhibitory concentration (IC50) of 105 nM for DDR1. nih.govrndsystems.comadooq.commedchemexpress.com The compound also shows activity against the related kinase DDR2, but with approximately four-fold less potency, having an IC50 value of 413 nM. nih.govrndsystems.comadooq.commedchemexpress.com This preferential inhibition of DDR1 over DDR2 provides a window for dissecting the specific roles of DDR1 in cellular processes. adooq.comchemicalprobes.org

Table 1: Kinase Inhibitory Profile of DDR1-IN-1

KinaseIC50 (nM)
DDR1105
DDR2413

This table presents the half-maximal inhibitory concentration (IC50) values of DDR1-IN-1 against DDR1 and DDR2 kinases, as determined by in vitro enzymatic assays.

The selectivity of a chemical probe is crucial for attributing its biological effects to the intended target. DDR1-IN-1 has been profiled for its selectivity against a broad panel of kinases using the KinomeScan technology. In a screen of over 450 kinases, DDR1-IN-1 displayed excellent selectivity for DDR1. nih.govrcsb.org At a concentration of 1 µM, it showed a selectivity score (S(1)) of 0.01, indicating that it binds to a very small fraction of the tested kinome. nih.govprobechem.comchemicalprobes.org While some binding was observed for ABL, KIT, and PDGFRβ in the KinomeScan assay, these interactions were not confirmed in subsequent enzymatic assays. nih.gov This high degree of selectivity underscores the value of DDR1-IN-1 as a specific tool for investigating DDR1-mediated signaling. chemicalprobes.org

Activation of DDR1 by its ligand, collagen, leads to receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain, a critical step for initiating downstream signaling cascades. nih.govgoogle.com One of these key autophosphorylation sites is tyrosine 513 (pY513). medchemexpress.compnas.org DDR1-IN-1 has been shown to effectively block this collagen-induced autophosphorylation of DDR1 in cellular models. nih.govmedchemexpress.com For instance, in U2OS osteosarcoma cells, DDR1-IN-1 inhibited collagen-induced DDR1 autophosphorylation with a half-maximal effective concentration (EC50) of 86.76 nM. medchemexpress.com This demonstrates that DDR1-IN-1 can effectively engage its target within a cellular context and inhibit its functional activation. rndsystems.comtocris.comfishersci.ie

Structural Basis of this compound Binding and Selectivity

The molecular interactions between DDR1-IN-1 and the DDR1 kinase domain provide a structural explanation for its potency and selectivity. As a type II inhibitor, DDR1-IN-1 binds to and stabilizes the inactive "DFG-out" conformation of the kinase. nih.govnih.gov In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the beginning of the activation loop is flipped, creating a hydrophobic pocket adjacent to the ATP-binding site that is exploited by the inhibitor. nih.gov

The co-crystal structure of the human DDR1 kinase domain in complex with DDR1-IN-1, solved at a resolution of 2.2 Å (PDB ID: 4CKR), has been instrumental in elucidating its binding mode. rcsb.orgnih.govresearchgate.net The structure reveals that the indolin-2-one "head" group of DDR1-IN-1 forms a hydrogen bond with the backbone carbonyl of Met704 in the hinge region of the kinase. nih.govresearchgate.net

The selectivity of DDR1-IN-1 for DDR1 over other kinases like ABL can be rationalized by comparing their respective structures. nih.govresearchgate.net An ether bridge in the DDR1-IN-1 molecule orients its head group in a way that disrupts potentially critical hydrophobic interactions with Tyr253 in the P-loop of ABL. nih.govresearchgate.net In contrast, the "tail" region of DDR1-IN-1, which includes a trifluoromethyl group, occupies a hydrophobic pocket created by the DFG-out conformation, an interaction that is also observed with other type II inhibitors. researchgate.net These specific structural interactions highlight the subtle differences in kinase active sites that can be exploited to achieve inhibitor selectivity. nih.gov

Inhibitor Binding Conformation (e.g., 'DFG-out' binding mode)

This compound is classified as a type II kinase inhibitor. nih.gov This class of inhibitors targets the inactive conformation of the kinase. tocris.com Specifically, DDR1-IN-1 binds to the Discoidin Domain Receptor 1 (DDR1) when its kinase domain adopts a "DFG-out" conformation. mdpi.comguidetopharmacology.orgnih.gov This nomenclature refers to the orientation of the highly conserved Asp-Phe-Gly (DFG) motif at the beginning of the activation loop. nih.gov

The binding of DDR1-IN-1 is facilitated by an inverted conformation of the DFG motif, which effectively exposes an additional, hydrophobic binding pocket adjacent to the ATP-binding site. nih.govmdpi.com By binding to and stabilizing this inactive DFG-out state, DDR1-IN-1 prevents the kinase from achieving its active conformation, thereby inhibiting its function. nih.govtocris.com The co-crystal structure of DDR1-IN-1 in complex with the DDR1 kinase domain has been resolved, confirming this DFG-out binding mode. nih.gov This mechanism of action, which traps the kinase in an inactive state, is a hallmark of type II inhibitors and often contributes to their high selectivity. tocris.com

Key Residue Interactions for Binding and Selectivity (e.g., Met704, hinge region)

The binding affinity and selectivity of DDR1-IN-1 for its target are determined by specific molecular interactions within the kinase's ATP pocket. nih.gov A crucial interaction occurs in the hinge region of the kinase, where the carbonyl group of the inhibitor's indolin-2-one moiety forms a key hydrogen bond with the backbone amide of the methionine residue at position 704 (Met704). nih.gov

The selectivity of DDR1-IN-1 is significantly influenced by its unique structure compared to multi-targeted inhibitors like imatinib. nih.gov While imatinib forms hydrogen bonds with both Met704 and the "gatekeeper" residue Thr701 in DDR1, DDR1-IN-1 is designed differently. nih.gov An ether bridge in the DDR1-IN-1 molecule sterically prevents the formation of a hydrogen bond with the gatekeeper Thr701. nih.gov This distinction is a critical determinant of its selectivity profile.

Furthermore, the structural basis for its selectivity against other kinases, such as Abelson kinase (ABL), has been investigated. nih.gov The hydrophobic interactions involving the P-loop of ABL appear to be poorly satisfied by the DDR1-IN-1 molecule, which helps explain its preference for DDR1. nih.gov The importance of the hinge region for inhibitor binding is further underscored by the observation that a single point mutation, G707A, confers more than a 20-fold resistance to DDR1-IN-1's inhibitory activity. nih.gov

Limitations and Off-Target Considerations of this compound as a Research Tool

As a research tool, DDR1-IN-1 is valued for its high potency and selectivity for DDR1. nih.gov When evaluated against large panels of kinases, it demonstrates an excellent selectivity profile. medchemexpress.comcaymanchem.com Specifically, DDR1-IN-1 inhibits DDR1 with an IC₅₀ value of 105 nM and is approximately four-fold less potent against the closely related DDR2, which has an IC₅₀ of 413 nM. medchemexpress.comcaymanchem.comrndsystems.com

Despite its high selectivity in enzymatic assays, it is not entirely without off-target potential. guidetopharmacology.org A KinomeScan assessment, which measures binding interactions, revealed that DDR1-IN-1 is capable of binding to other kinases, including ABL, KIT, and platelet-derived growth factor receptor beta (PDGFRβ). guidetopharmacology.org However, it is crucial to note that this observed binding did not translate into significant enzymatic inhibition of these other kinases. guidetopharmacology.org This suggests that while the compound may physically associate with other kinases, it does not effectively inhibit their function, a critical distinction for its use as a specific pharmacological probe.

General challenges that apply to the broader class of DDR1 inhibitors also represent considerations for studies using DDR1-IN-1. These include the potential for acquired drug resistance through mutation and the complex interplay between DDR1 and the extracellular matrix (ECM), which can influence inhibitor efficacy. nih.gov Therefore, while DDR1-IN-1 is a powerful and selective tool for investigating DDR1 signaling, interpreting cellular results requires careful consideration of its known selectivity window and the potential for off-target binding, even if that binding does not lead to functional inhibition. guidetopharmacology.orgpromega.com

Investigating Ddr1 in 1 Dihydrochloride in Disease Models and Therapeutic Strategies Preclinical Focus

Research in Oncological Contexts

DDR1 is a receptor tyrosine kinase that, upon binding to collagen, plays a crucial role in cell proliferation, migration, and survival. longdom.org Its dysregulation is implicated in numerous cancers, including colorectal and pancreatic cancer, making it a key target for anticancer drug development. longdom.org DDR1-IN-1 dihydrochloride (B599025) is a selective inhibitor of DDR1, showing potent activity in blocking its signaling pathways.

Role in Colorectal Cancer Models

In the context of colorectal cancer, research has highlighted the therapeutic potential of inhibiting DDR1.

DDR1-IN-1 dihydrochloride has been shown to modulate the proliferation of colorectal cancer cells. The activation of DDR1 by collagen is linked to signaling pathways that promote cell growth, such as the MAPK and PI3K/AKT pathways. nih.gov By binding to the DDR1 tyrosine kinase domain, this compound prevents the autophosphorylation of the receptor, a critical step for its activation. nih.gov This inhibition of DDR1 signaling leads to a reduction in cell proliferation. nih.gov For instance, while the overexpression of DDR1 in the HCT 116 colorectal cancer cell line led to a slight increase in cell proliferation, targeted inhibition of DDR1 has been shown to significantly impact processes essential for tumor growth. longdom.org

Table 1: Research Findings on this compound in Colorectal Cancer Cell Proliferation
FindingCell Line(s)Key OutcomeCitation
Inhibition of DDR1 signaling by this compound.General colorectal cancer cellsLeads to inhibition of cell proliferation, survival, migration, and invasion. nih.gov
Overexpression of DDR1.HCT 116Slight increase in cell proliferation, suggesting collagen-dependency. longdom.org

A significant finding in the study of this compound is its ability to work synergistically with other kinase inhibitors. Combination therapy studies have revealed that when DDR1-IN-1 is used alongside inhibitors of the PI3K/mTOR pathway, such as GSK2126458, there is a potentiation of the antiproliferative effects in colorectal cancer cell lines. longdom.orgnih.gov This suggests that simultaneously targeting multiple signaling pathways that are crucial for cancer cell growth and survival can be a more effective therapeutic strategy. longdom.orgnih.gov Specifically, in the SNU-1040 colorectal cancer cell line, DDR1-IN-1 enhanced the antiproliferative efficacy of the PI3K/mTOR inhibitor GSK2126458. nih.gov

Table 2: Synergistic Effects of this compound in Colorectal Cancer
CombinationCell Line(s)Observed EffectCitation
DDR1-IN-1 and PI3K/mTOR inhibitors (e.g., GSK2126458)Colorectal cancer cell lines (including SNU-1040)Enhanced antiproliferative activity. longdom.orgnih.govnih.gov

Research in Pancreatic Cancer Models

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense extracellular matrix rich in collagen, which contributes to tumor progression and chemoresistance. nih.govaacrjournals.org This makes the collagen receptor DDR1 a compelling therapeutic target in this disease.

High expression of DDR1 in pancreatic cancer is associated with a poor prognosis. nih.gov The interaction between collagen and DDR1 promotes tumor cell survival and resistance to chemotherapy. longdom.orgnih.gov Pharmacological inhibition of DDR1 has been shown to abrogate collagen-induced signaling in pancreatic tumor cells, leading to reduced colony formation and migration. longdom.org Studies using DDR1 inhibitors have demonstrated a significant reduction in primary tumor burden and an improved response to chemotherapy in preclinical models. longdom.org For example, the inhibition of DDR1 has been shown to enhance the anticancer activity of gemcitabine (B846), a standard chemotherapeutic agent for pancreatic cancer, by attenuating chemoresistance. nih.govnih.gov This is achieved in part by inhibiting the DDR1/PYK2/FAK signaling pathway, which leads to reduced tumor growth. nih.gov

Table 3: Impact of DDR1 Inhibition on Pancreatic Cancer Progression and Chemoresistance
DDR1 InhibitorModelKey FindingCitation
7rh (a selective DDR1 inhibitor)Orthotopic xenografts and autochthonous pancreatic tumorsReduced primary tumor burden and improved chemoresponse. longdom.org
KI-301690 (a novel DDR1 inhibitor)Pancreatic cancer cells and xenograft modelSynergized with gemcitabine to suppress tumor growth and attenuated chemoresistance. nih.govnih.gov

Epithelial-Mesenchymal Transition (EMT) is a cellular process that allows epithelial cells to acquire mesenchymal, fibroblast-like properties and is a critical driver of tumor invasion and metastasis. nih.gov DDR1 signaling has been identified as a key promoter of EMT in pancreatic cancer. longdom.orgacs.org The activation of DDR1 by collagen can induce the expression of N-cadherin, a marker for mesenchymal cells, which makes cancer cells more motile and aggressive. aacrjournals.orgacs.org Research has shown that selective DDR1 inhibitors can potently inhibit collagen-induced EMT. nih.govacs.org By blocking the DDR1–PYK2–PEAK1 signaling pathway, these inhibitors can suppress the cadherin switching that is characteristic of EMT, thereby reducing the invasive potential of pancreatic cancer cells. acs.org

Table 4: Role of DDR1 Inhibition in Epithelial-Mesenchymal Transition in Pancreatic Cancer
FindingMechanismOutcomeCitation
DDR1 signaling promotes EMT.Collagen-induced activation of DDR1 leads to N-cadherin expression.Increased motility and aggressiveness of cancer cells. aacrjournals.orgacs.org
Inhibition of DDR1 suppresses EMT.Blocks the DDR1–PYK2–PEAK1 signaling pathway.Inhibits cadherin switching and reduces invasive potential. acs.org
Suppression of Colony Formation

The inhibition of Discoidin Domain Receptor 1 (DDR1) has been shown to effectively suppress the clonogenic potential of various cancer cells, a key characteristic of tumorigenesis. The specific inhibitor, DDR1-IN-1, demonstrated an ability to reduce the colony-forming capacity of oral cancer cells. researchgate.net Similarly, in glioblastoma (GBM), combining DDR1-IN-1 with radiotherapy was found to diminish the clonogenicity of GBM cells. nih.gov

In studies on osteosarcoma, the application of a selective DDR1 inhibitor, 7rh, or the use of DDR1-specific siRNA, resulted in a decrease in the proliferation and growth of osteosarcoma cells. nih.govresearchgate.net A clonogenic assay confirmed the inhibitory effect of DDR1 targeting on the colony-forming ability of these cells. nih.govresearchgate.netcolab.ws Furthermore, research in gastric cancer showed that collagen could increase the clonogenicity of gastric cancer cells, an effect that was suppressed by a DDR1 inhibitor. nih.gov These findings collectively highlight the crucial role of DDR1 in maintaining the self-renewal and colony-forming capabilities of cancer cells, suggesting that its inhibition is a viable strategy to impede tumor growth. nih.govresearchgate.net

Exploration in Other Cancer Types (e.g., Breast Cancer, Gastric Carcinoma, Lung Adenocarcinoma, Glioblastoma, Hepatocellular Carcinoma, Osteosarcoma)

Research has identified DDR1 as a significant factor in the progression of numerous cancers due to its role in cell proliferation, migration, and interaction with the tumor microenvironment. nih.govamegroups.orgmdpi.com

Breast Cancer: In breast cancer, DDR1 expression is linked to cell migration and invasion. nih.gov Studies have shown that the Wnt5a/Frizzled receptor pathway can trigger DDR1 phosphorylation, which in turn affects the adhesion of mammary cells. nih.gov DDR1 activation, in conjunction with collagen, has been observed in T47D breast cancer cells. nih.gov

Gastric Carcinoma: High DDR1 expression is found in a significant percentage of gastric cancer tissues and is correlated with a poor prognosis. nih.govamegroups.org The interaction between cancer-associated fibroblasts (CAFs) and gastric carcinoma cells elevates DDR1 expression and enhances spheroid formation, a process dependent on DDR1. aacrjournals.org In preclinical xenograft models, a DDR1 inhibitor known as 7rh benzamide (B126) suppressed tumor growth. nih.govamegroups.orgresearchgate.net Furthermore, DDR1 overexpression is associated with promoting epithelial-mesenchymal transition (EMT) in gastric cancer cells. cusabio.com

Lung Adenocarcinoma: In KRAS-mutant lung adenocarcinoma (LUAD), DDR1 is upregulated during chemotherapy and high levels are associated with poor treatment response. nih.govjci.org Combining DDR1 inhibition with chemotherapy has been shown to produce a synergistic therapeutic effect, enhancing cancer cell death in vivo. nih.govjci.org In mouse models, the absence or inhibition of DDR1 slowed tumor growth and progression. aacrjournals.org Dual inhibition of DDR1 and Notch signaling has proven as effective as standard chemotherapy in preclinical models, suppressing key survival pathways like ERK, AKT, and BCL-2. aacrjournals.org However, other studies suggest that under certain conditions, DDR1 inhibition could promote a pro-tumorigenic microenvironment by altering immune cell infiltration, specifically by decreasing cytotoxic CD8+ T cells and increasing regulatory T cells. mdpi.com

Glioblastoma (GBM): DDR1 is overexpressed in GBM compared to normal brain tissue and is associated with poor patient survival. nih.gov It plays a critical role in therapy resistance by modulating autophagy. nih.gov Mechanistically, DDR1 is part of a protein complex that favors pro-survival signaling. nih.gov Consequently, inhibiting DDR1 with DDR1-IN-1 can sensitize glioblastoma cells to both radiotherapy and chemotherapy by inducing autophagy. nih.govnih.gov

Hepatocellular Carcinoma: In hepatocellular carcinoma, DDR1 has been found to promote disease progression by modulating the mTORC1 signaling pathway. tandfonline.com

Osteosarcoma: High DDR1 expression in osteosarcoma correlates with recurrence, metastasis, and shorter survival. nih.govresearchgate.netcolab.ws It is also inversely related to the response to neoadjuvant chemotherapy. nih.govresearchgate.net Therapeutic strategies, including the use of DDR1-specific siRNA and the selective inhibitor 7rh, have been shown to decrease the proliferation and growth of osteosarcoma cells in both standard and 3D cell culture models. nih.govresearchgate.netcolab.ws

Cancer TypeKey Preclinical Findings Related to DDR1 InhibitionReferences
Breast Cancer DDR1 phosphorylation affects cell adhesion. nih.gov
Gastric Carcinoma DDR1 inhibition suppresses tumor growth in xenograft models and reduces spheroid formation enhanced by cancer-associated fibroblasts. nih.govamegroups.orgaacrjournals.org
Lung Adenocarcinoma Combined DDR1 and chemotherapy enhances tumor cell death. Dual inhibition of DDR1 and Notch signaling is as effective as chemotherapy in mouse models. nih.govjci.orgaacrjournals.org
Glioblastoma Inhibition with DDR1-IN-1 sensitizes cancer cells to radio- and chemotherapy by inducing autophagy and reducing clonogenicity. nih.govnih.gov
Hepatocellular Carcinoma DDR1 promotes tumor progression via the mTORC1 signaling pathway. tandfonline.com
Osteosarcoma Selective DDR1 inhibitors decrease proliferation, growth, and clonogenicity of osteosarcoma cells. nih.govresearchgate.netcolab.ws

Research in Fibrotic Disorders

Therapeutic Potential in Organ Fibrosis (e.g., Idiopathic Pulmonary Fibrosis)

DDR1 is recognized as an attractive anti-fibrotic target, with its expression being notably increased in various fibrotic conditions, including idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and renal fibrosis. nih.gov

In the context of IPF, a chronic and progressive lung disease, DDR1 plays a significant role in the survival of lung fibroblasts. nih.gov The expression level of DDR1 is significantly higher in fibroblasts from IPF patients, where its activation inhibits apoptosis. nih.gov Preclinical studies using bleomycin-induced lung fibrosis models in mice have demonstrated that mice lacking DDR1 are largely protected from the inflammatory and fibrotic effects of the injury. atsjournals.org In these DDR1-null mice, the expected increases in collagen levels and myofibroblast expansion were significantly reduced. atsjournals.org

Furthermore, research has shown that DDR1 activation in macrophages contributes to IPF by regulating the NLRP3 inflammasome and macrophage responses. nih.gov The use of specific DDR1 inhibitors, including DDR1-IN-1, exerted significant anti-inflammatory and anti-fibrotic effects in a bleomycin-induced IPF mouse model. nih.gov These inhibitors were found to alleviate the symptoms of IPF, underscoring the therapeutic potential of targeting DDR1. nih.gov In vitro models of lung fibrogenesis also support the role of DDR1 in collagen synthesis by fibroblasts. ersnet.org The receptor's involvement has also been noted in renal fibrosis, where its inhibition can preserve renal function and reduce tissue damage in mouse models. acs.orgmdpi.com

Research in Inflammatory Conditions

Modulation of Inflammatory Responses (e.g., Rheumatoid Synovial Fibroblasts, Dry Eye)

DDR1 is implicated in the modulation of various inflammatory responses and is considered a potential therapeutic target for several inflammatory conditions. mdpi.commdpi.com

Rheumatoid Synovial Fibroblasts: In the context of rheumatoid arthritis, DDR1 is involved in the pathology. Research on human rheumatoid synovial fibroblasts (RASF) has shown that DDR1-IN-1 can inhibit the collagen-stimulated activation of matrix metalloproteinase-1 (MT1-MMP). medchemexpress.com This suggests that targeting DDR1 could modulate the tissue-degrading processes that occur in the joints of individuals with rheumatoid arthritis. tandfonline.com

Dry Eye Disease: Recent studies have highlighted the significant role of DDR1 in the pathogenesis of dry eye disease. nih.govresearchgate.net In rat models of dry eye induced by benzalkonium chloride, DDR1 expression was found to be significantly upregulated in the cornea. nih.govresearchgate.net Treatment with the highly selective inhibitor DDR1-IN-1 was shown to significantly alleviate the clinical symptoms of dry eye. nih.govresearchgate.netresearchgate.net Mechanistically, DDR1-IN-1 protects corneal epithelial cells from ferroptosis, a form of regulated cell death, by suppressing lipid peroxidation. nih.govresearchgate.net The protective effects appear to be mediated through the Hippo/YAP pathway. nih.govresearchgate.net Other kinase inhibitors like Imatinib (B729), which also target DDR1, have similarly shown beneficial effects by reducing inflammation and suppressing DDR1 expression on the ocular surface in dry eye models. nih.govarvojournals.org

ConditionModel SystemKey Findings with DDR1-IN-1References
Rheumatoid Arthritis Human Rheumatoid Synovial Fibroblasts (RASF)Inhibits collagen-stimulated MT1-MMP activation. medchemexpress.com
Dry Eye Disease Rat models and human corneal epithelial cellsAlleviates clinical symptoms, reduces lipid peroxidation, and protects corneal epithelial cells from ferroptosis via the Hippo/YAP pathway. nih.govresearchgate.netresearchgate.net

Research in Neurodegenerative Diseases

In the context of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease, DDR1 has emerged as a potential therapeutic target due to its role in regulating the clearance of neurotoxic proteins. researchgate.netnih.gov Research has shown that potent and selective DDR1 inhibitors, including investigational compounds like DDR1-IN-1, can effectively reduce the levels of these harmful proteins both in vitro and in vivo. researchgate.netmdpi.com

The primary mechanism by which DDR1 inhibition achieves this effect is through the enhancement of autophagy, the cellular process responsible for degrading and recycling damaged organelles and protein aggregates. researchgate.netnih.gov In mouse models challenged with alpha-synuclein, a protein central to Parkinson's disease pathology, the inhibition or genetic deletion of DDR1 was found to increase autophagy. researchgate.netmdpi.com This enhanced autophagic activity leads to a more efficient clearance of neurotoxic proteins like alpha-synuclein, amyloid-beta (Aβ), and hyperphosphorylated tau (p-tau). researchgate.netmdpi.com

The small molecule inhibitor DDR1-IN-1 has been specifically shown to induce autophagy and a form of programmed cell death called necroptosis in certain cancer cell models, highlighting its ability to modulate these critical cellular pathways. nih.gov Studies using other DDR1 inhibitors, such as nilotinib (B1678881), have corroborated these findings, demonstrating that pharmacological inhibition of DDR1 can successfully lower the burden of neurotoxic proteins in the central nervous system. researchgate.netnih.gov These results collectively suggest that DDR1 normally functions to restrain the autophagy process, and its inhibition effectively "releases the brakes," promoting the degradation of proteins that would otherwise accumulate and cause neuronal damage. researchgate.net

Beyond its role in protein clearance, DDR1 is implicated in the neuroinflammatory processes that are a common feature of many neurodegenerative disorders. researchgate.netnih.gov DDR1 is expressed in the central nervous system (CNS) and has been linked to the modulation of microglial activity. nih.gov Microglia are the primary immune cells of the brain, and their chronic activation contributes to a detrimental inflammatory environment.

Preclinical studies have shown that inhibiting or deleting DDR1 can reduce neuroinflammation. researchgate.netnih.gov In mouse models of neurodegeneration, treatment with a DDR1 inhibitor led to a decrease in inflammation alongside the reduction in neurotoxic proteins. researchgate.net This suggests that DDR1 activity contributes to the inflammatory state associated with these diseases.

Further evidence comes from the analysis of cerebrospinal fluid (CSF) in patients with Parkinson's disease and Lewy body dementia. researchgate.netnih.gov Treatment with the DDR1 inhibitor nilotinib was found to attenuate or reverse changes in specific microRNAs that are known to control inflammation and neuronal injury genes. researchgate.netnih.gov This indicates that DDR1 signaling directly influences the inflammatory microenvironment in the human CNS. By reducing neuroinflammation, DDR1 inhibition may help to break the cycle of neuronal injury and cell death that drives disease progression. researchgate.net

Table 2: Effects of DDR1 Inhibition in Neurodegenerative Disease Models

Model System DDR1 Inhibitor Used Key Finding Reference
Mouse model challenged with alpha-synuclein Genetic deletion or pharmacological inhibition Increased autophagy, reduced neurotoxic proteins and inflammation researchgate.net, mdpi.com
In vitro / In vivo models of neurodegeneration Potent and preferential DDR1 inhibitors (e.g., Nilotinib, LCB-03-0110) Reduction of neurotoxic protein levels (α-synuclein, Aβ, p-tau) researchgate.net, mdpi.com
Malignant peripheral nerve sheath tumor cells DDR1-IN-1 Induction of autophagy and necroptotic cell death nih.gov
Parkinson's and Lewy Body Dementia patients Nilotinib Attenuation of CSF microRNAs related to inflammation and neuronal injury researchgate.net, nih.gov

Research in Central Nervous System Development and Function

DDR1 plays a crucial role in the development and function of the central nervous system (CNS), particularly in the process of myelination carried out by oligodendrocytes. nih.gov Myelin sheaths are vital for the rapid conduction of nerve impulses, and their formation is a highly regulated process. nih.gov DDR1 is prominently expressed in cells of the oligodendrocyte lineage, with its expression levels peaking in newly formed and myelinating oligodendrocytes. nih.govmdpi.com

The interaction of DDR1 with its ligand, collagen IV, which is abundant in the brain's basement membranes, is a key signaling event. mdpi.comresearchgate.net In vitro studies using human oligodendroglial cell lines have shown that collagen IV induces the phosphorylation (activation) of DDR1 in a slow and sustained manner. mdpi.comresearchgate.net The inhibitor DDR1-IN-1 has been used in these studies to confirm the target engagement, where it effectively decreased the total collagen-induced DDR1 phosphorylation level. researchgate.net

Functionally, DDR1 signaling appears to promote the maturation of oligodendrocytes. The addition of collagen IV to oligodendrocyte precursor cells in culture does not change the number of DDR1-expressing cells but does accelerate their morphological maturation, as evidenced by increased branching. mdpi.com Genetic studies in mice provide further evidence for this role. Mice with a deficiency in DDR1 (Ddr1 knock-out) exhibit delayed oligodendrocyte differentiation, leading to compromised axonal myelination and associated motor dysfunction. nih.gov This suggests that DDR1 is necessary for the proper timing and execution of the myelination program during development. nih.gov Furthermore, DDR1 function is also important for myelin repair following demyelinating injury, indicating its potential relevance for treating demyelinating diseases. nih.gov

Ddr1 Mediated Signaling Pathways and Molecular Interactions

Upstream Activation Mechanisms of DDR1

The activation of DDR1 is a multi-step process that is distinct from many other RTKs, characterized by its slow and sustained kinetics upon ligand binding.

Unlike typical RTKs that exist as monomers and dimerize upon ligand binding, DDRs form stable, non-covalent dimers on the cell surface even in the absence of collagen. elifesciences.orgnih.gov The activation process is initiated when collagen, its natural ligand, binds to the N-terminal discoidin (DS) domain of the pre-formed DDR1 dimers. researchgate.net This binding event does not induce major conformational changes that are transmitted across the membrane. elifesciences.org Instead, it is proposed that collagen, particularly in its fibrillar form, facilitates the lateral association and clustering of these DDR1 dimers on the cell membrane. elifesciences.orgnih.gov

This ligand-induced clustering is a critical step, as it brings the intracellular kinase domains of neighboring dimers into close proximity. researchgate.net This proximity allows for a process of trans-autophosphorylation, where the kinase domain of one DDR1 dimer phosphorylates tyrosine residues on the adjacent dimer. elifesciences.orgnih.gov This phosphorylation occurs on multiple tyrosine residues within both the juxtamembrane region and the kinase activation loop itself, leading to the full activation of the receptor's catalytic function. elifesciences.orgnih.gov This clustering and subsequent phosphorylation between dimers provide an explanation for the characteristically slow but sustained activation kinetics of DDR1. researchgate.net The inhibitor DDR1-IN-1 dihydrochloride (B599025) effectively blocks this collagen-induced autophosphorylation, demonstrating its direct action on the kinase activity of the receptor. nih.govmedchemexpress.com

The kinase activity of DDR1 is tightly regulated by an autoinhibitory mechanism. A key player in this regulation is a segment of the intracellular juxtamembrane (JM) region, specifically the kinase-proximal segment termed JM4. pnas.org Crystal structure analysis has revealed that the JM4 region forms a hairpin structure that penetrates deep into the active site of the kinase domain. pnas.orgmerckmillipore.com This insertion of the JM4 hairpin reinforces the autoinhibited state of the kinase, which is also maintained by the activation loop blocking the active site. pnas.org

The release of this autoinhibition is a sophisticated, two-step process that is initiated following collagen-induced receptor clustering. pnas.orgmerckmillipore.com

Step 1: JM4 Phosphorylation: The first and more rapid step is the autophosphorylation of two specific tyrosine residues within the JM4 region, Tyr569 and Tyr586. pnas.orgmerckmillipore.com

Step 2: Activation Loop Phosphorylation: This initial phosphorylation event then facilitates the subsequent, slower autophosphorylation of tyrosine residues within the kinase activation loop. pnas.orgmerckmillipore.com

Phosphorylation of the JM4 tyrosines is essential for kinase activation; mutating these residues has been shown to abolish collagen-induced DDR1 activation in cellular assays. pnas.org This intricate mechanism ensures that DDR1 kinase activity is strictly dependent on ligand binding and receptor clustering, preventing spurious signaling. Understanding this autoinhibitory mechanism, particularly the role of the JM4 segment, opens avenues for the development of allosteric inhibitors that could offer greater specificity for DDR1. pnas.orgnih.gov

Downstream Signaling Cascades Directly Modulated by DDR1-IN-1 Dihydrochloride

By inhibiting the kinase activity of DDR1, this compound effectively blocks the initiation of several key downstream signaling pathways that are implicated in a variety of cellular functions and disease states.

Activation of DDR1 is known to stimulate the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, a critical signaling axis that regulates cell proliferation, survival, growth, and metabolism. nih.govresearchgate.net Upon collagen-induced phosphorylation, DDR1 can recruit and activate PI3K, leading to the activation of AKT and subsequently mTOR. For instance, in glioblastoma, collagen I-stimulated DDR1 phosphorylation leads to the formation of a complex involving AKT1, mediating AKT and mTOR signaling. nih.gov Similarly, in non-small-cell lung cancer cells, interaction with TM4SF1 allows DDR1 to promote proliferation and chemoresistance by activating the AKT/mTOR pathway. nih.gov

The relevance of this compound in modulating this pathway is highlighted by studies showing its synergistic effects with other inhibitors. A combinatorial screening of DDR1-IN-1 with a library of kinase inhibitors revealed that inhibitors of PI3K and mTOR, such as GSK2126458, potentiate the antiproliferative activity of DDR1-IN-1 in colorectal cancer cell lines. nih.gov This suggests that DDR1-IN-1, by blocking the DDR1-mediated activation of the PI3K/AKT/mTOR pathway, can enhance the efficacy of drugs that target other nodes within this same cascade. medchemexpress.com

Cell LineFindingImplication for DDR1-IN-1
SNU-1040 (Colorectal Cancer)DDR1-IN-1 enhances the antiproliferation efficacy of the PI3K/mTOR inhibitor GSK2126458. nih.govModulates the PI3K/AKT/mTOR pathway by inhibiting DDR1's contribution to its activation.
Glioblastoma CellsCollagen I stimulates DDR1 phosphorylation, forming a complex with AKT1 and mediating mTOR signaling. nih.govExpected to disrupt the formation of this signaling complex and inhibit downstream mTOR activity.
Non-Small-Cell Lung Cancer CellsDDR1 activates the AKT/mTOR pathway to promote proliferation and chemoresistance. nih.govLikely to reverse these effects by blocking the initial DDR1-dependent activation of the pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another major signaling route activated downstream of DDR1. This pathway, which includes cascades like ERK1/2 (MAPK3/1), p38 MAPK (MAPK14), and JNK (MAPK8/9), plays a central role in regulating gene expression, cell proliferation, differentiation, and survival. nih.gov DDR1 activation by collagen has been shown to induce the phosphorylation and activation of ERK1/2 in various cell types. nih.gov For example, in breast cancer cells, DDR1 can maintain the activation of the MAPK pathway in response to collagen, contributing to chemoresistance. nih.gov Interestingly, in some contexts, DDR1 has been shown to suppress p38 MAPK signaling. researchgate.net

Inhibition of DDR1 with a selective inhibitor has been observed to attenuate ERK1/2 activity, which in turn can sensitize cancer cells to cytotoxic drugs. nih.gov However, in some cancer cell lines, inhibition of DDR1 can paradoxically lead to an upregulation of phosphorylated ERK1/2, suggesting the activation of a compensatory or escape mechanism. nih.gov This highlights the complex and context-dependent nature of DDR1's influence on the MAPK pathway. By targeting DDR1, this compound directly intervenes in these signaling events, though the ultimate cellular outcome may depend on the specific cellular background and the potential for pathway crosstalk.

MAPK ComponentDDR1-Mediated RegulationEffect of DDR1 Inhibition
ERK1/2 (MAPK3/1)Activated by collagen-stimulated DDR1 in various cancers (e.g., breast, prostate). nih.govCan attenuate ERK1/2 activity, but in some cells may lead to a compensatory upregulation. nih.gov
p38 MAPK (MAPK14)Can be suppressed by DDR1 signaling in mesangial cells. researchgate.netInhibition of DDR1 would be expected to relieve this suppression.
JNK (MAPK8/9)Activated by DDR1 in response to collagen in microglial cells. nih.govInhibition of DDR1 would likely block this activation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation. Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and cancers. DDR1 activation has been identified as a trigger for the NF-κB pathway. nih.gov For example, in breast cancer cells, collagen IV-induced activation of DDR1 was shown to enhance chemoresistance by activating the NF-κB pathway. nih.gov This activation proceeds through the activation of IκB kinases (IKKβ and IKKγ), which leads to the degradation of the IκB inhibitor and subsequent nuclear translocation of NF-κB to regulate gene expression. nih.gov

Given that this compound is a potent inhibitor of DDR1's kinase activity, it directly interferes with the initial signal required for the activation of this downstream cascade. By preventing DDR1 autophosphorylation, DDR1-IN-1 would consequently block the DDR1-dependent activation of NF-κB. This provides a mechanism by which DDR1-IN-1 could modulate inflammatory responses and overcome chemoresistance in tumors where the NF-κB pathway is driven by DDR1 signaling.

Shp-2 and Src Kinase Involvement

The activation of DDR1 initiates a cascade of intracellular events, prominently involving the recruitment and activation of signaling proteins such as Src Homology Region 2 (SH2)-containing protein tyrosine phosphatase 2 (Shp-2) and Src kinase.

Following collagen binding and subsequent autophosphorylation, DDR1 creates docking sites for various adaptor proteins. Research has demonstrated that a DDR1/Shp-2 signaling complex can be formed, which plays a crucial role in regulating cell migration. nih.govmolbiolcell.org Overexpression of DDR1a/b isoforms leads to an increased interaction with Shp-2, subsequently up-regulating Shp-2's tyrosine phosphatase activity. nih.govmolbiolcell.org This interaction is highly specific, requiring the phosphorylation of tyrosine residues 703 and 796 within the cytoplasmic domain of DDR1. nih.gov Mutation of these sites abolishes the DDR1-Shp-2 interaction and reverses the downstream effects. nih.gov

The formation of this complex has an inhibitory effect on certain signaling pathways, such as the α2β1-integrin-mediated activation of Signal Transducers and Activators of Transcription 1 and 3 (STAT1/3). nih.govresearchgate.net By activating Shp-2, DDR1 can dephosphorylate and inactivate STAT3, thereby suppressing collagen-induced cell migration and branching tubulogenesis in certain cellular contexts. nih.govmolbiolcell.org

Src family kinases are also pivotal in DDR1 signaling. In some models, collagen binding is thought to activate Src, which in turn phosphorylates tyrosine residues within the DDR1 activation loop, contributing to the full activation of the receptor. This places Src both upstream and downstream of DDR1 activation, highlighting a complex regulatory relationship.

Interacting ProteinDDR1 Binding SitesPrimary Outcome of Interaction
Shp-2 Phosphotyrosine 703, 796Upregulation of Shp-2 phosphatase activity; Inhibition of STAT1/3 activation. nih.gov
Src Kinase Kinase Domain (indirect)Phosphorylation and activation of DDR1; Mediation of downstream signaling.

YAP/TAZ Mechanotransduction Pathway

Cells are constantly sensing and responding to the physical properties of their environment, a process known as mechanotransduction. Key mediators of this process are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). nih.govfrontiersin.org DDR1 has emerged as a critical player in this pathway, acting as a sensor for extracellular matrix (ECM) stiffness. h1.coresearchgate.netnih.gov

Research has uncovered a stiffness-responsive positive feedback loop involving DDR1 and YAP/TAZ. Increased matrix stiffness, sensed by DDR1, leads to the control of YAP/TAZ nuclear localization and subsequent activity. nih.gov In turn, active YAP/TAZ can promote the transcription of the DDR1 gene, thus amplifying the cell's response to its mechanical environment. This autoregulatory loop is crucial for cellular adaptation to changes in tissue stiffness. The integrity of the actin cytoskeleton is essential for this process, as it connects the external mechanical cues sensed by receptors like DDR1 to the nuclear translocation of YAP/TAZ. frontiersin.orgnih.gov

Integrin-Mediated Signaling Cross-Talk

Integrins are another major family of cell surface receptors that bind to the ECM, including collagen. While DDR1 and collagen-binding integrins (e.g., α1β1 and α2β1) have distinct, non-overlapping binding sites on the collagen molecule, their signaling pathways are deeply interconnected. nih.gov This cross-talk is vital for coordinating cell adhesion and migration. nih.govresearchgate.net

DDR1 signaling can enhance the activation state of collagen-binding integrins, thereby strengthening cell adhesion to collagen. nih.gov For instance, the DDR1b isoform has been shown to enhance integrin β1-mediated cell migration by interacting with talin, a key component of focal adhesions that links integrins to the actin cytoskeleton. nih.gov

Conversely, the DDR1/Shp-2 complex can negatively regulate integrin signaling, as seen in the inhibition of α2β1-integrin-mediated STAT activation. nih.gov In some contexts, particularly in cancer cells, if integrin function is compromised (e.g., through knockdown of the β1 subunit), DDR1 can take over as the primary collagen sensor to maintain downstream signaling, such as the activation of the MAPK pathway. nih.gov This highlights a functional redundancy and cooperative signaling relationship that allows cells to adapt to different environmental and pathological conditions.

Modulation of Gene Expression Profiles by DDR1 Inhibition

Inhibition of DDR1 kinase activity significantly alters cellular gene expression profiles, notably affecting enzymes involved in ECM remodeling and proteins related to tissue development.

A primary example is the regulation of Matrix Metalloproteinases (MMPs). MMPs are a family of enzymes responsible for degrading ECM components. Studies have shown that DDR1 positively regulates the expression of several MMPs, including MMP-1, MMP-2, MMP-9, and MMP-13. nih.govnih.gov Consequently, the inhibition or knockdown of DDR1 leads to a significant decrease in the expression of these MMPs. nih.gov This regulation is mediated through several downstream pathways, including the Smad2/3, MEK-ERK1/2, and PI3K/Akt signaling cascades. nih.gov Interestingly, membrane-type MMPs (MT-MMPs) can also cleave the ectodomain of DDR1, suggesting a feedback mechanism where MMPs can regulate DDR1 availability and activation at the cell surface. researchgate.net

The relationship between DDR1 and Bone Morphogenetic Proteins (BMPs), which are crucial for bone formation and regeneration, is also an area of investigation. embopress.org While direct, extensive links between DDR1 and BMP gene expression are still being fully elucidated, DDR1 signaling is known to be important in bone homeostasis by regulating osteoblast function and the expression of bone matrix-associated genes. nih.gov Research on the related receptor, DDR2, has shown it is an important modulator of BMP signaling, suggesting that the DDR family plays a key role in this context. news-medical.netnih.gov

Gene Target CategoryEffect of DDR1 InhibitionAssociated Pathways
Matrix Metalloproteinases (MMPs) Downregulation of MMP-1, -2, -9, -13Smad2/3, MEK-ERK1/2, PI3K/Akt nih.gov
Bone-Related Genes Altered expression of bone matrix genesPI3K/Akt, MAPK/ERK nih.gov

Cross-Talk with Other Receptor Tyrosine Kinases (e.g., IGF-IR)

DDR1 engages in significant cross-talk with other RTKs, most notably the insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR). nih.govtemple.edumdpi.com This interaction forms a functional feed-forward loop that is particularly relevant in cancer biology. temple.edumdpi.com

Studies in human breast cancer cells have revealed that DDR1 constitutively associates with IGF-1R. nih.govoncotarget.com This interaction is enhanced by stimulation with IGF-I, which promotes the co-internalization of the DDR1/IGF-1R complex. nih.govoncotarget.com DDR1 signaling enhances the biological actions of insulin and IGFs, while activation of the IGF/insulin system can, in turn, upregulate DDR1 expression. nih.gov This reciprocal regulation amplifies downstream signaling through pathways like PI3K/AKT and ERK1/2. nih.govnih.gov

Impact on Receptor Trafficking and Endocytosis

A critical aspect of the DDR1 and IGF-1R cross-talk is its impact on receptor trafficking and endocytosis. frontiersin.orgmdpi.com DDR1 has been shown to be crucial for the efficient endocytosis of IGF-1R and its subsequent trafficking into early endosomes. mdpi.comnih.govoncotarget.com

Depletion of DDR1 significantly reduces IGF-1R internalization, leading to diminished downstream signaling. nih.gov By controlling the intracellular localization of IGF-1R, DDR1 can fine-tune the intensity and duration of IGF-1-mediated signals. nih.govnih.gov This regulatory role in receptor trafficking indicates that DDR1 modulates IGF-1R protein expression primarily through post-translational mechanisms, affecting receptor stability and sorting rather than gene transcription. nih.gov

Methodological Approaches in Ddr1 in 1 Dihydrochloride Research

Biochemical and Cellular Assays

Biochemical assays are fundamental in determining the direct inhibitory effect of DDR1-IN-1 dihydrochloride (B599025) on its target kinase. The Lanthascreen™ Eu Kinase Binding Assay is a prominent technology used for this purpose. This assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) from the kinase by the test compound. The binding of the tracer to the kinase, detected via a europium-labeled anti-tag antibody, results in a high degree of Förster resonance energy transfer (FRET). When DDR1-IN-1 dihydrochloride binds to DDR1, it competes with the tracer, leading to a loss of the FRET signal. This method allows for the determination of the inhibitor's affinity for the kinase.

In such assays, DDR1-IN-1 has demonstrated potent and selective inhibition of DDR1. An enzymatic kinase assay using Lanthascreen technology revealed an IC50 value of 105 nM for DDR1, showcasing its strong inhibitory activity. nih.govnih.govshoppinggou.com For comparison, its potency against the closely related DDR2 kinase was found to be approximately three- to four-fold lower, with an IC50 of 413 nM, indicating a good selectivity profile. nih.govnih.govshoppinggou.com

Another common method is the radiometric HotSpot™ kinase assay, which measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a peptide substrate. nih.gov The inhibitory effect of a compound is determined by the reduction in the radioactive signal.

Inhibitory Activity of this compound Against DDR Kinases
Target KinaseAssay TechnologyIC50 (nM)
DDR1Lanthascreen105
DDR2Lanthascreen413

To confirm that the inhibitory activity observed in biochemical assays translates to a cellular context, cell-based autophosphorylation assays are employed. These assays measure the ability of this compound to inhibit the phosphorylation of DDR1 within living cells. Human osteosarcoma U2OS cells, which can be engineered to express DDR1, are frequently used for this purpose. nih.govresearchgate.net

In a typical experimental setup, U2OS cells overexpressing DDR1 are pre-treated with varying concentrations of this compound before being stimulated with collagen, the natural ligand for DDR1 that induces its autophosphorylation. nih.govresearchgate.net Following treatment, the cells are lysed, and the level of phosphorylated DDR1 is quantified, often by Western blot analysis using an antibody specific to the phosphorylated form of the kinase. nih.govshoppinggou.com The results from these experiments are used to determine the half-maximal effective concentration (EC50), which represents the concentration of the inhibitor required to reduce DDR1 autophosphorylation by 50% in a cellular environment. Studies have shown that DDR1-IN-1 inhibits basal DDR1 autophosphorylation in U2OS cells with an EC50 of 86 nM. nih.govnih.govshoppinggou.com

Cellular Activity of this compound
AssayCell LineStimulusEC50 (nM)
DDR1 AutophosphorylationU2OSCollagen86

The effect of this compound on cancer cell growth is evaluated through cell proliferation and viability assays. These assays are critical for understanding the cytostatic or cytotoxic potential of the compound. Common methods include the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, and colorimetric assays like the CCK-8 assay. nih.govshoppinggou.com

Research has indicated that acute inhibition of DDR1 kinase activity by DDR1-IN-1 alone is often insufficient to inhibit the proliferation of various cancer cell lines at concentrations below 10 μM. nih.govshoppinggou.com However, it has been observed that DDR1-IN-1 can potentiate the antiproliferative activity of other kinase inhibitors, such as those targeting PI3K and mTOR. nih.gov In a combinatorial screen, a fixed concentration of 1 μM DDR1-IN-1, which is sufficient to inhibit DDR1 autophosphorylation, was shown to positively combine with inhibitors of EGFR, Src, Cdk1, mTOR, and PI3K to inhibit cell growth in colorectal cancer cell lines. nih.gov

The role of DDR1 in promoting cell migration and invasion is a key area of investigation, and assays that measure these processes are essential for evaluating the therapeutic potential of this compound. Transwell migration assays (or Boyden chamber assays) are widely used to assess the migratory capacity of cells. In these assays, cells are seeded in the upper chamber of a Transwell insert, and the number of cells that migrate through a porous membrane towards a chemoattractant in the lower chamber is quantified. nih.gov

To assess cell invasion, a similar setup is used, but the membrane of the Transwell insert is coated with a layer of extracellular matrix components, such as Matrigel, which mimics the basement membrane. researchgate.net Cells must degrade this matrix to invade, providing a measure of their invasive potential. Studies have shown that overexpression of DDR1 promotes the migratory and invasive capabilities of cancer cells. nih.gov Consequently, the inhibition of DDR1 is expected to reduce these activities. Research on oral squamous cell carcinoma (OSCC) has demonstrated that inhibition of DDR1 kinase activity can disrupt collective cell invasion. mdpi.com

Colony formation assays are a type of in vitro cell survival assay that assesses the ability of single cells to undergo unlimited division and form colonies. This assay provides insight into the long-term effects of a compound on cell proliferation and survival. In this method, a low density of cells is seeded in a culture dish and treated with the compound of interest. After a period of incubation, typically 1 to 2 weeks, the resulting colonies are stained and counted. nih.gov

The inhibition of DDR1 has been shown to reduce the colony-forming ability of cancer cells. For instance, in oral squamous cell carcinoma cell lines, DDR1-IN-1 was found to inhibit clonogenic proliferation. mdpi.com Similarly, a novel small-molecule inhibitor of DDR1 was shown to reduce liquid colony tumor cell formation in pancreatic ductal adenocarcinoma cells. nih.gov

Epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer progression, metastasis, and drug resistance. DDR1 has been identified as a key player in inducing EMT. mdpi.com The analysis of EMT involves monitoring changes in the expression of specific molecular markers. The loss of epithelial markers, such as E-cadherin, and the gain of mesenchymal markers, including N-cadherin and Vimentin, are hallmarks of EMT. mdpi.com

Western blot analysis is a common technique used to quantify the protein levels of these EMT markers in cells treated with this compound. Research has shown that high expression of DDR1 can lead to the activation of EMT, as evidenced by the induction of N-cadherin and Vimentin and the reduction of E-cadherin. mdpi.com The inhibition of DDR1 is therefore hypothesized to reverse or inhibit this process, which can be assessed by observing the expression levels of these key marker proteins.

Immunoblotting and Immunofluorescence for Protein Expression and Phosphorylation

Immunoblotting, commonly known as Western blotting, and immunofluorescence are fundamental techniques used to investigate the cellular effects of DDR1-IN-1. These methods are crucial for assessing the expression levels of the Discoidin Domain Receptor 1 (DDR1) protein and, more importantly, for quantifying the inhibitor's efficacy in blocking its primary function: autophosphorylation.

Immunoblotting (Western Blotting): This technique is employed to detect and quantify the total amount of DDR1 protein and its phosphorylated form in cell lysates. In a typical experiment, cells are treated with or without DDR1-IN-1 and then stimulated with collagen, the natural ligand for DDR1, to induce receptor activation. Following cell lysis, proteins are separated by size using gel electrophoresis and transferred to a membrane. The membrane is then probed with specific antibodies: one that recognizes total DDR1 protein and another that specifically binds to the phosphorylated tyrosine residues on activated DDR1.

Research has demonstrated that DDR1-IN-1 effectively inhibits collagen-induced DDR1 autophosphorylation in various cell lines. For instance, in U2OS osteosarcoma cells, DDR1-IN-1 was shown to inhibit DDR1 autophosphorylation with a cellular EC₅₀ of 86 nM acs.org. The results from immunoblotting provide a quantitative measure of the inhibitor's potency inside the cell, confirming that it can access the kinase and block its activity acs.orgtocris.com. Studies have shown that the kinetics of DDR1 phosphorylation can be slow in adherent cells, with maximal phosphorylation occurring after extended periods of collagen stimulation nih.govresearchgate.net. DDR1-IN-1 is used in such assays to confirm the suppression of this phosphorylation.

Immunofluorescence: Immunofluorescence is a cell-imaging technique used to visualize the subcellular localization and distribution of DDR1. This method helps to understand how DDR1 clustering and activation are affected by DDR1-IN-1. Upon collagen stimulation, DDR1 receptors are known to cluster on the cell surface, a process correlated with their activation nih.gov.

By treating cells with DDR1-IN-1, researchers can use immunofluorescence with antibodies against DDR1 and phosphorylated DDR1 to observe the inhibitor's effect on this clustering and the spatial distribution of receptor activation. These studies can reveal whether the inhibitor prevents the initial formation of receptor clusters or blocks the phosphorylation step within pre-formed clusters. This provides crucial insights into the mechanism of inhibition at a cellular level, complementing the quantitative data from immunoblotting nih.gov.

**5.2. Structural Biology Techniques

Structural Biology Techniques

X-ray Crystallography of DDR1-Inhibitor Complexes

X-ray crystallography has been instrumental in revealing the precise molecular interactions between DDR1-IN-1 and the DDR1 kinase domain. The crystal structure of the human DDR1 kinase domain in complex with DDR1-IN-1 was solved at a resolution of 2.2 Å and is publicly available under the Protein Data Bank (PDB) ID: 4CKR nih.govrcsb.org.

This high-resolution structure provides a detailed atomic-level view of how DDR1-IN-1 binds to its target. Key findings from the crystallographic data include:

Binding Conformation: DDR1-IN-1 binds to the kinase domain in an inactive, "DFG-out" conformation rcsb.orgnih.gov. This is characteristic of a Type II kinase inhibitor, which binds not only to the ATP-binding site but also extends into an adjacent allosteric pocket created by the outward flip of the Aspartate-Phenylalanine-Glycine (DFG) motif nih.gov.

Key Interactions: The structure reveals specific hydrogen bonds and hydrophobic interactions that stabilize the complex. The indolin-2-one head group of DDR1-IN-1 forms a hydrogen bond with the hinge region residue Met704 nih.gov. The inhibitor's tail region occupies the allosteric pocket, establishing favorable interactions that contribute to its potency and selectivity nih.gov.

Basis for Selectivity: Comparison with the structures of other kinases provides insights into the selectivity of DDR1-IN-1. For example, the ether bridge in DDR1-IN-1 precludes a hydrogen bond to the gatekeeper residue Thr701, an interaction often seen with other inhibitors like imatinib (B729) nih.gov.

The structural data from the DDR1-IN-1 co-crystal structure is a critical resource for understanding its mechanism of action and serves as a foundational template for computational drug design efforts, including molecular docking and pharmacophore modeling nih.govnih.gov.

Crystallographic Data for DDR1-IN-1 Complex
ParameterValueReference
PDB ID4CKR nih.govrcsb.org
Resolution2.20 Å rcsb.org
Binding ConformationDFG-out (Type II inhibitor) rcsb.orgnih.gov
Key Hinge InteractionCarbonyl of indolin-2-one with Met704 nih.gov

Computational and In Silico Methodologies

Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations are widely used to study the binding of DDR1-IN-1 and to discover new DDR1 inhibitors.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. The crystal structure of the DDR1/DDR1-IN-1 complex (PDB: 4CKR) is a crucial tool for these studies, often used as the reference structure for docking assessments to ensure target specificity nih.gov. Docking simulations can virtually screen large libraries of compounds to identify molecules that are predicted to bind favorably to the DDR1 kinase domain. The reliability of the docking procedure is often validated by re-docking the original ligand (like DDR1-IN-1) into the binding site and confirming that the simulation can reproduce the experimentally observed binding pose mdpi.com.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to analyze the stability of the predicted ligand-protein complex over time. These simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex and the persistence of key interactions, such as hydrogen bonds nih.govnih.gov. For example, MD simulations of newly identified inhibitor candidates complexed with DDR1 are used to validate the stability of the system after ligand binding and to compare it with known inhibitors or the co-crystallized ligand nih.govnih.govresearchgate.net. The stability of the complex during the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory nih.gov.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design approach used to identify novel scaffolds for DDR1 inhibition. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target mdpi.comnih.gov.

These models are often generated based on the structure of known potent inhibitors like DDR1-IN-1 or from the ligand-receptor interactions observed in crystal structures nih.gov. The resulting pharmacophore model serves as a 3D query for virtual screening of large chemical databases (like the ChEMBL or ZINC databases) to filter for molecules that match the required spatial and chemical features nih.govnih.gov. This approach significantly narrows down the number of compounds for more computationally intensive screening methods like molecular docking or for experimental testing acs.orgnih.gov. The quality of a pharmacophore model is validated by its ability to distinguish known active inhibitors from inactive "decoy" molecules mdpi.comnih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how specific chemical features of an inhibitor contribute to its biological activity. For DDR1-IN-1, SAR studies involve synthesizing and testing analogs with modifications to different parts of the molecule—typically the "head" (hinge-binding region), "linker," and "tail" (allosteric region) nih.gov.

By comparing the inhibitory activity (e.g., IC₅₀ values) of these analogs against DDR1 and often the closely related DDR2, researchers can deduce which chemical groups are critical for potency and selectivity researchgate.net. For instance, SAR studies on DDR1-IN-1 have explored modifications to the linker and tail moieties to probe the chemical features required for optimal inhibition nih.gov. These studies provide a rational basis for optimizing lead compounds to improve their efficacy and kinase selectivity profile nih.govmdpi.com.

Structure-Activity Relationship of DDR1-IN-1 and Analogs
CompoundModification from DDR1-IN-1DDR1 IC₅₀ (nM)DDR2 IC₅₀ (nM)Reference
DDR1-IN-1N/A105413 acs.orgnih.gov
PonatinibDifferent scaffold (Type II inhibitor)9.49.0 nih.gov
ImatinibDifferent scaffold (Type II inhibitor)4171.6 nih.gov
Analog 1Modified tail group262785 nih.gov

Genetic Approaches to Elucidate DDR1 Function

Genetic manipulation has been a cornerstone in deciphering the multifaceted roles of Discoidin Domain Receptor 1 (DDR1). By specifically altering the expression or function of the DDR1 gene, researchers have uncovered its involvement in a wide array of physiological and pathological processes. Methodologies such as gene knockout models, siRNA-mediated depletion, overexpression systems, and site-directed mutagenesis have provided invaluable insights into the kinase's signaling mechanisms and biological consequences.

The generation of mice with a targeted deletion of the Ddr1 gene (DDR1-/- or knockout mice) has been instrumental in understanding its in vivo functions. These models have revealed that the absence of DDR1 leads to a range of distinct phenotypes, underscoring its importance in tissue development, homeostasis, and disease progression.

One of the most significant findings from DDR1-/- mice relates to female reproductive biology. Homozygous mutant females exhibit multiple reproductive defects, including issues with implantation and a complete inability to lactate. nih.gov Histological examinations have shown that this lactation failure is due to abnormal branching and hyperproliferation of the mammary ducts, preventing the alveolar epithelium from secreting milk proteins. frontiersin.org This highlights DDR1's critical role in mediating stromal-epithelial interactions during mammary gland development. frontiersin.org

In the context of tissue fibrosis, DDR1-null mice have demonstrated remarkable resistance to lung injury. When challenged with bleomycin, a compound used to induce pulmonary fibrosis, wild-type mice develop significant lung inflammation and fibrosis. In stark contrast, DDR1-/- mice are largely protected from this damage. researchgate.netnih.gov Key pathological changes, such as increases in collagen levels, myofibroblast expansion, and inflammatory cell infiltration, are significantly abrogated in the absence of DDR1. researchgate.netnih.gov

Furthermore, studies on aging DDR1-/- mice have uncovered its role in bone architecture. In older female mice (12 months), the loss of DDR1 results in altered bone remodeling, characterized by a decreased medullary cavity area and increased trabeculation. researchgate.net Despite this, the bones exhibit reduced mechanical strength, and in vitro assays show that osteoclast differentiation is impaired, suggesting an age-dependent role for DDR1 in maintaining bone health. researchgate.net

Table 1: Summary of Phenotypes Observed in DDR1 Knockout (DDR1-/-) Mice
System/TissuePhenotype/FindingReference
Reproductive System (Female)Exhibit defects in implantation and are unable to lactate. nih.gov
Mammary GlandShow hyperproliferation and abnormal branching of mammary ducts. frontiersin.org
Lungs (in response to injury)Resistant to bleomycin-induced pulmonary fibrosis and inflammation. researchgate.netnih.gov
Skeletal System (Aging Females)Display abnormal bone remodeling, increased trabeculation, and reduced mechanical properties. researchgate.net
Cardiopulmonary SystemExhibit impaired alveolarization and development of pulmonary hypertension with age. nih.gov

Transient silencing of DDR1 expression using small interfering RNA (siRNA) offers a powerful method to investigate its function in specific cellular contexts and at specific time points. This approach avoids the developmental effects seen in knockout models and allows for the study of DDR1's role in various cell lines, particularly in cancer biology.

Research in melanoma has shown that the simultaneous knockdown of DDR1 and DDR2 can overcome matrix-mediated drug resistance (MMDR) to BRAF-targeted therapies. Depleting both receptors in melanoma cells cultured in a protective matrix microenvironment enhanced the cytotoxic effects of BRAF/MEK inhibitors, leading to increased apoptosis. This effect was linked to the downregulation of the pro-survival NF-κB2 signaling pathway.

In breast cancer research, siRNA-mediated depletion of DDR1 in non-invasive cell lines (MCF-7 and ZR-75-1) revealed its role in apoptosis. When cultured in three-dimensional matrices of type I collagen from adult donors, these cells undergo apoptosis; however, DDR1 depletion significantly reduced this apoptotic response. This finding suggests that DDR1 is a crucial mediator of collagen-induced apoptosis in this context.

Further studies have utilized siRNA to probe DDR1's function in hepatocellular carcinoma cells. In SNU-182 cells, silencing DDR1 was found to inhibit both the epithelial-mesenchymal transition (EMT) and glutamine metabolism, key processes involved in cancer progression and survival.

Table 2: Effects of siRNA-Mediated DDR1 Depletion in Cellular Models
Cell TypeExperimental ContextObserved Effect of DDR1 DepletionReference
Melanoma Cells (e.g., 1205Lu, MM099)Matrix-Mediated Drug Resistance (MMDR) to BRAF/MEK inhibitorsOvercame drug resistance; increased apoptosis and cell cycle arrest.
Breast Carcinoma Cells (MCF-7)Culture in 3D adult type I collagen matrixDecreased the rate of collagen-induced apoptosis.
Hepatocellular Carcinoma Cells (SNU-182)Standard cell cultureInhibited epithelial-mesenchymal transition (EMT) and glutamine metabolism.

Investigating the effects of artificially increasing DDR1 levels in cells that normally express it at low to undetectable levels has been crucial for understanding its role in cancer progression. These studies typically involve stably transfecting cancer cell lines with plasmids encoding one of the DDR1 isoforms.

In breast cancer, overexpressing DDR1 isoforms in the metastatic MDA-MB-231 cell line, which does not endogenously express the receptor, led to a significant increase in cell adhesion to collagen. However, this overexpression did not appear to alter the rate of cell proliferation in vitro. This suggests that a primary role of DDR1 in this context is to mediate the physical interaction between cancer cells and the collagen-rich extracellular matrix.

Studies in bladder cancer have demonstrated a more aggressive role for DDR1. Overexpression of DDR1 in bladder cancer cells was shown to promote cell migration, invasion, and metastasis. The underlying mechanism was partially attributed to the regulation of molecules involved in the epithelial-mesenchymal transition (EMT) and the activation of the COL4A1/DDR1/MMP-2 signaling axis, which facilitates matrix degradation and invasion.

A broader pan-cancer analysis corroborates these findings, indicating that DDR1 is frequently overexpressed in a variety of malignancies, including non-small cell lung cancer (NSCLC), and that its elevated expression is often correlated with more aggressive tumor behavior, such as enhanced migration and invasion.

Table 3: Outcomes of DDR1 Overexpression in Cancer Research
Cancer TypeCell Line(s)Key FindingsReference
Breast CancerMDA-MB-231, MCF-7Increased cell adhesion to collagen; no significant change in proliferation.
Bladder CancerRT4Promoted cell migration, invasion, and metastasis via EMT and MMP-2 signaling.
Non-Small Cell Lung Cancer (NSCLC)VariousCorrelated with more aggressive tumor behavior, including enhanced migration and invasion.

Site-directed mutagenesis allows for the creation of DDR1 proteins with specific amino acid substitutions, enabling precise investigation into the function of different domains and residues. This technique has been vital for confirming drug targets and dissecting the receptor's activation mechanism.

G707A Resistance Mutation: To validate that the pharmacological effects of inhibitors like DDR1-IN-1 are indeed mediated through DDR1, a resistance mutation can be engineered. The G707A mutation, located in the hinge region of the DDR1 kinase domain, was specifically identified for this purpose. When introduced into cells, the G707A mutant DDR1 confers significant resistance to DDR1-IN-1, with a more than 20-fold increase in the concentration required to inhibit receptor autophosphorylation. Structural modeling suggests that the substitution of glycine (B1666218) with alanine (B10760859) introduces a methyl group that sterically clashes with the inhibitor, preventing effective binding. The use of this mutant has been critical in demonstrating that certain cellular effects of a compound are directly attributable to its inhibition of DDR1 kinase activity.

DDR1/K655A Kinase-Defective Mutant: To determine which functions of DDR1 are dependent on its enzymatic activity, a kinase-defective (or "kinase-dead") mutant is commonly used. The K655A mutation (lysine to alanine at position 655, though numbering may vary by isoform) is located within the catalytic domain of the kinase and abolishes its ability to transfer phosphate groups. researchgate.net This mutant is a fundamental tool for distinguishing between kinase-dependent signaling and kinase-independent scaffolding functions of the receptor. For example, studies using the K655A mutant have shown that while kinase activity is not required for the initial collagen-induced clustering of DDR1 on the cell surface, it is essential for the subsequent autophosphorylation and activation of downstream signaling pathways.

Table 4: Key DDR1 Mutants and Their Functional Impact
MutantLocationFunctional ConsequencePrimary Research UseReference
G707AKinase Hinge RegionConfers resistance to specific inhibitors (e.g., DDR1-IN-1) by steric hindrance.Validating on-target pharmacological effects of DDR1 inhibitors in cellular assays.
K655A (Kinase-Defective)Kinase Catalytic DomainAbolishes enzymatic (tyrosine kinase) activity.Dissecting kinase-dependent vs. kinase-independent functions of DDR1. researchgate.net

Table of Key Genetic Constructs and Mutants

Table 5: Summary of Genetic Models and Constructs Mentioned
Name/DesignationTypeDescription
DDR1-/-Gene Knockout ModelMouse model with a targeted deletion of the Ddr1 gene.
DDR1 siRNAGene Silencing ToolSmall interfering RNA designed to transiently degrade DDR1 mRNA, reducing protein expression.
DDR1 Overexpression VectorGene Expression ConstructPlasmid containing the coding sequence for a DDR1 isoform, used to increase DDR1 protein levels in cells.
DDR1 G707APoint MutantA DDR1 construct with a glycine-to-alanine substitution at position 707, conferring drug resistance.
DDR1 K655APoint MutantA DDR1 construct with a lysine-to-alanine substitution at position 655, rendering the kinase domain inactive.

Future Directions and Unanswered Questions in Ddr1 in 1 Dihydrochloride Research

Exploration of Novel Therapeutic Combinations

A key strategy to enhance the efficacy of targeted therapies and overcome resistance is through combination treatments. Research has already shown that combining DDR1-IN-1 with PI3K and mTOR inhibitors, such as GSK2126458, can enhance its antiproliferative effects in colorectal cancer cells nih.govnih.gov. Similarly, combining DDR1-IN-1 with integrin inhibition has demonstrated promise in reducing glioblastoma cell clonogenicity and improving radiotherapy outcomes nih.gov.

Future research must expand on these initial findings by systematically exploring a wider array of therapeutic combinations. Given DDR1's role in chemoresistance and immune modulation, several avenues are particularly promising:

Combination with Conventional Chemotherapy: Studies with other DDR1 inhibitors, like KI-301690, have shown synergistic effects when combined with gemcitabine (B846) in pancreatic ductal adenocarcinoma (PDAC) by suppressing aberrant extracellular matrix (ECM) expression and chemoresistance nih.gov. Investigating DDR1-IN-1 dihydrochloride (B599025) alongside standard-of-care chemotherapies for various cancers is a logical and crucial next step.

Combination with Immunotherapy: DDR1 signaling can negatively impact the tumor immune microenvironment. It has been shown to inhibit the infiltration of anti-tumor CD4+ and CD8+ T cells and enhance the expression of the immune checkpoint ligand PD-L1 nih.govnih.gov. By inhibiting DDR1, DDR1-IN-1 dihydrochloride could potentially disrupt the collagen fiber barrier, facilitating T-cell access to the tumor nih.gov. Therefore, combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) could create a powerful synergistic effect, turning an immunologically "cold" tumor into a "hot" one that is responsive to immunotherapy.

Combination with Other Targeted Agents: DDR1 signaling intersects with numerous other pathways crucial for cancer progression, such as JAK/STAT, Ras/Raf/MEK/ERK, and EGFR signaling nih.gov. A combinatorial screen has already pointed to the potential of pairing DDR1-IN-1 with PI3K/mTOR inhibitors nih.gov. Future studies should explore combinations with inhibitors of these other interconnected pathways to achieve a more comprehensive blockade of tumor growth and survival mechanisms.

Potential Combination Strategy Rationale Preclinical Evidence/Supporting Data
PI3K/mTOR Inhibitors (e.g., GSK2126458) Potentiates antiproliferative activity.Enhanced efficacy observed in colorectal cancer cell lines nih.govnih.gov.
Integrin Inhibitors Reduces clonogenicity and improves radiotherapy outcomes.Promising results in glioblastoma models nih.gov.
Immune Checkpoint Blockade (e.g., anti-PD-1) DDR1 inhibition may increase T-cell infiltration and overcome immune exclusion.DDR1 expression is linked to reduced CD8+ T cell infiltration and high PD-L1 levels nih.govnih.gov.
Conventional Chemotherapy (e.g., Gemcitabine) Overcomes DDR1-mediated chemoresistance.Other DDR1 inhibitors show synergy with gemcitabine in PDAC models nih.gov.
EGFR Inhibitors Addresses potential interplay and crosstalk between DDR1 and EGFR signaling pathways.Combined inhibition of DDR1 and EGFR has been suggested as a potent strategy in NSCLC nih.gov.

Deeper Elucidation of Context-Dependent DDR1 Signaling

One of the most significant challenges in targeting DDR1 is the highly context-dependent nature of its signaling. The biological outcome of DDR1 activation is not uniform but varies depending on the cell type, the specific cancer, and the composition of the tumor microenvironment (TME) nih.gov. For instance, DDR1 activation can maintain a state of self-renewal in mouse embryonic stem cells, while in granule neurons, it is involved in axon extension nih.gov.

In pancreatic cancer, the state of type I collagen—whether it is intact (iCol I) or cleaved by matrix metalloproteases (cCol I)—dictates the downstream signal. Cleaved collagen activates a DDR1–NF-κB–NRF2 signaling pathway that promotes tumor growth, whereas intact collagen can trigger DDR1 degradation and restrain growth researchgate.netlatrobe.edu.au. This dual role highlights the complexity of predicting the therapeutic effect of DDR1 inhibition.

Unanswered questions that require further investigation include:

How does this compound affect signaling cascades initiated by different collagen types (e.g., type I vs. type IV) and their cleavage products? nih.govnih.gov

What are the specific downstream effectors of DDR1 in different cancer subtypes (e.g., lung, breast, pancreatic) that determine whether it acts as a pro-survival or pro-apoptotic factor? nih.govnih.gov

How does this compound influence the kinase-independent functions of DDR1, which have recently been implicated in processes like immune exclusion? nih.gov

A deeper understanding of these context-specific signaling networks is essential for identifying the patient populations most likely to benefit from this compound and for designing rational combination therapies.

Investigation into this compound's Impact on Microenvironmental Factors

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM) that profoundly influences tumor progression and therapeutic response nih.govnih.gov. DDR1 is a critical mediator of the interaction between cancer cells and the collagen-rich ECM nih.gov.

Research indicates that DDR1 plays a significant role in shaping the TME. It can promote the alignment of collagen fibers, creating a physical barrier that contributes to "immune exclusion," preventing cytotoxic T cells from reaching the tumor core nih.govresearchgate.net. However, the role of DDR1 in immune modulation can be complex. While some studies show DDR1 inhibition leads to decreased infiltration of CD4+ and CD8+ T cells in colorectal cancer models nih.gov, other research in lung adenocarcinoma suggests that DDR1 inhibition or knockout can increase tumor burden by reducing CD8+ T cells and increasing regulatory T cells (Tregs) mdpi.com.

Future research must clarify the precise impact of this compound on:

ECM Remodeling: How does the inhibitor affect collagen deposition, organization, and stiffness, and what are the downstream consequences for tumor invasion and metastasis?

Immune Cell Infiltration and Function: What is the net effect of this compound on the balance of anti-tumor (CD8+ T cells) and pro-tumor (Tregs) immune cells within different tumor types?

Stromal Cell Behavior: How does DDR1 inhibition on cancer cells indirectly affect the behavior of cancer-associated fibroblasts (CAFs) and other stromal components that are crucial for TME architecture?

Development of Advanced Research Models for DDR1 Studies

The limitations of traditional two-dimensional (2D) cell culture and certain animal models in recapitulating the complexity of the human TME are well-known researchgate.net. The context-dependent nature of DDR1 signaling, which is heavily reliant on interactions with a 3D collagen matrix and various cell types, makes the development of advanced research models particularly critical.

Future progress in understanding this compound will depend on the use of more sophisticated models, such as:

3D Organoid and Spheroid Cultures: These models, which can be embedded within a type I collagen matrix, better replicate the in vivo TME and are essential for studying invasion, drug resistance, and cell-matrix interactions researchgate.net.

Patient-Derived Xenografts (PDXs) and Organoids (PDOs): These models retain the cellular and architectural heterogeneity of the original patient tumor, offering a more accurate platform to test the efficacy of this compound and identify predictive biomarkers.

Humanized Mouse Models: To study the impact of this compound on the human immune system's interaction with tumors, mouse models engrafted with human immune cells are indispensable.

Microfluidic "Tumor-on-a-Chip" Systems: These platforms allow for the precise control and study of interactions between tumor cells, stromal cells, immune cells, and the ECM, providing a powerful tool to dissect the mechanisms of DDR1 signaling and inhibition in a controlled microenvironment.

Addressing Specificity and Off-Target Interactions in Complex Biological Systems

DDR1-IN-1 has been characterized as a potent and selective inhibitor of DDR1. Biochemical assays show it has an IC50 of 105 nM for DDR1, making it approximately four times more selective for DDR1 than for the closely related DDR2 (IC50 = 413 nM) medchemexpress.comrndsystems.commedchemexpress.com. Kinome-wide scanning against a large panel of kinases confirmed its high selectivity at concentrations below 10 μM nih.gov.

Kinase IC50 (nM) Reference
DDR1 105 medchemexpress.comrndsystems.commedchemexpress.com
DDR2 413 medchemexpress.comrndsystems.commedchemexpress.com

Despite this promising selectivity profile, a crucial area for future research is to rigorously evaluate its specificity and potential off-target interactions within complex, living biological systems. The structural similarities among the ATP-binding pockets of various protein kinases present a persistent challenge, often leading to unexpected off-target effects nih.gov.

Key unanswered questions include:

What is the complete off-target profile of this compound at clinically relevant concentrations in vivo?

Could unforeseen off-target effects contribute to either the therapeutic efficacy or potential toxicity of the compound?

How does the selectivity profile of this compound compare to other DDR1 inhibitors currently in development?

Addressing these questions through advanced techniques like chemical proteomics will be vital to fully understand the mechanism of action of this compound and to confidently advance it toward clinical application. The identification of a G707A mutation in the DDR1 hinge region, which confers resistance to the inhibitor, provides a valuable genetic tool to confirm which cellular effects are truly dependent on DDR1 inhibition nih.gov.

Q & A

Q. What is the selectivity profile of DDR1-IN-1 dihydrochloride against DDR1 versus DDR2, and how should researchers validate this in vitro?

this compound exhibits selectivity for DDR1 (IC50 = 105 nM) over DDR2 (IC50 = 413 nM), with ~4-fold selectivity . To validate this, researchers should:

  • Perform kinase inhibition assays using purified DDR1 and DDR2 recombinant proteins under standardized ATP concentrations.
  • Compare dose-response curves (e.g., 10 nM–10 µM range) to calculate IC50 values.
  • Include parallel testing with pan-DDR inhibitors (e.g., DDR1/2 inhibitor-2, IC50 < 100 nM ) as controls to confirm specificity.

Q. How can researchers confirm this compound's inhibitory activity on DDR1 autophosphorylation in cellular assays?

Methodology includes:

  • Stimulate cells with collagen IV (a DDR1 ligand) for 15–60 minutes post-treatment with this compound .
  • Use Western blotting with anti-phospho-DDR1 (Tyr792/797) antibodies to quantify inhibition.
  • Normalize phospho-DDR1 levels to total DDR1 and vinculin/actin loading controls .
  • Include kinase-dead DDR1 mutants (e.g., DDR1/K618A) to distinguish kinase-dependent effects .

Q. What are the recommended methods for assessing cellular permeability and stability of this compound?

  • Permeability : Use Caco-2 monolayer assays to measure apparent permeability (Papp) and efflux ratios.
  • Stability : Perform metabolic stability tests in hepatocyte suspensions (e.g., human/mouse) over 60–120 minutes .
  • Quantify intracellular drug levels via LC-MS/MS after cell lysis .

Advanced Research Questions

Q. How does the structural binding mechanism of this compound explain its selectivity over DDR2 and other tyrosine kinases?

DDR1-IN-1 binds DDR1 in a DFG-out conformation, forming hydrogen bonds with hinge residues (e.g., Met704) and hydrophobic interactions with the P-loop. Key selectivity determinants include:

  • Elimination of hydrogen bonding with DDR2's Thr701 gatekeeper residue .
  • Steric clashes with ABL's Tyr253 in the P-loop, reducing off-target activity .
  • Co-crystallization studies (PDB: 4CKR) and molecular dynamics simulations are critical for mapping these interactions .

Q. What experimental strategies address discrepancies in inhibitory potency across cell lines or assay conditions?

  • Variable ATP concentrations : Standardize assays using Km ATP levels for DDR1 (e.g., 10 µM ATP) to avoid skewed IC50 values .
  • Cell-specific factors : Compare DDR1 expression levels via qPCR/Western blot and use isogenic DDR1-knockout lines as controls .
  • Collagen subtype specificity : Test inhibition across collagen I, III, and IV, as DDR1 activation varies by ligand .

Q. In studies combining DDR1-IN-1 with other therapies (e.g., MEK inhibitors), what synergistic mechanisms should be investigated?

  • Assess co-targeting efficacy via Chou-Talalay combination index (CI) assays .
  • Evaluate downstream crosstalk using phospho-ERK/MEK and phospho-DDR1 dual inhibition .
  • Validate synergy in 3D spheroid models to mimic tumor-stroma interactions .

Q. How can researchers optimize this compound in 3D tumor models for in vivo-like inhibition dynamics?

  • Use collagen-embedded spheroids or organoids to replicate extracellular matrix (ECM)-driven DDR1 activation .
  • Monitor inhibition via live-cell imaging of spheroid dispersal or invasion assays (e.g., Matrigel transwell).
  • Correlate 3D IC50 values with 2D monolayer data to identify ECM-mediated resistance mechanisms .

Q. What biochemical assays distinguish on-target DDR1 inhibition from off-target effects?

  • Kinome-wide profiling : Test against 400+ kinases at 1 µM to identify off-target hits (e.g., ABL, KIT) .
  • Rescue experiments : Overexpress wild-type DDR1 in inhibitor-treated cells to restore signaling .
  • Phosphoproteomics : Compare global phosphorylation patterns in treated vs. DDR1-knockout cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.